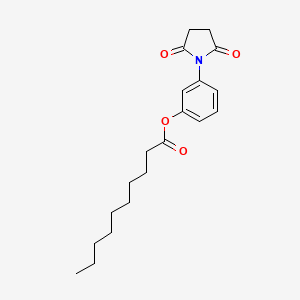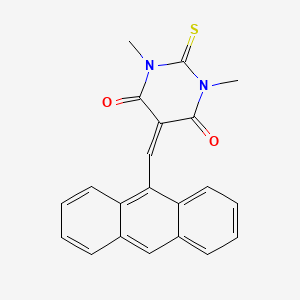
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antinociceptive, and other pharmacological properties . The structure of this compound consists of a pyrrolidine-2,5-dione ring attached to a phenyl group, which is further linked to a decanoate ester chain.
Métodos De Preparación
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available succinic anhydride and dl-phenylglycine.
Reaction Conditions: The reaction is carried out in acetic acid at 70°C to form succinamic acid.
Coupling Reaction: The succinamic acid is then coupled with the appropriate decanoate ester using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various hybrid compounds with potential pharmacological activities.
Biology: The compound is studied for its anticonvulsant and antinociceptive properties in animal models of epilepsy and pain.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Industry: The compound is used in the development of new drugs and chemical entities with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents the occurrence of seizures and pain. The compound also interacts with other molecular targets, including voltage-gated sodium channels and NMDA receptors, contributing to its anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
3-(2,5-Dioxopyrrolidin-1-yl)phenyl decanoate can be compared with other similar compounds, such as :
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has similar anticonvulsant properties but differs in its molecular structure and specific pharmacological profile.
2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid: This compound also exhibits anticonvulsant and antinociceptive activities but has a different chemical structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of structural features and pharmacological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H27NO4 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] decanoate |
InChI |
InChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-12-20(24)25-17-11-9-10-16(15-17)21-18(22)13-14-19(21)23/h9-11,15H,2-8,12-14H2,1H3 |
Clave InChI |
NCSSTTKPAXQMAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)

![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)
